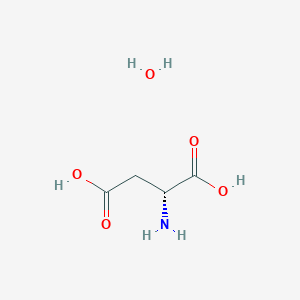
d-Aspartate monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
d-Aspartate monohydrate is a naturally occurring amino acid derivative that plays a significant role in various biological processes. It is one of the two enantiomers of aspartic acid, the other being l-aspartic acid. This compound is involved in the synthesis of proteins and neurotransmitters and has been studied for its potential effects on hormone regulation and reproductive functions .
準備方法
Synthetic Routes and Reaction Conditions: d-Aspartate monohydrate can be synthesized through several methods, including chemical synthesis, enzymatic conversion, and fermentation. The chemical synthesis typically involves the racemization of l-aspartic acid under specific conditions to produce d-aspartic acid. Enzymatic conversion uses aspartate racemase to convert l-aspartic acid to d-aspartic acid. Fermentation processes involve the use of microorganisms to produce d-aspartic acid from various substrates .
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms to optimize the yield of d-aspartic acid. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and drying, to obtain pure this compound .
化学反応の分析
Types of Reactions: d-Aspartate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in biological systems and its applications in research and industry.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product and the specific application. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under neutral or slightly basic conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions can produce oxaloacetate, while reduction reactions may yield aspartate derivatives. Substitution reactions can lead to the formation of various amino acid analogs .
科学的研究の応用
d-Aspartate monohydrate has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it is studied for its role in neurotransmission and hormone regulation. In medicine, this compound is investigated for its potential effects on reproductive health and its use as a dietary supplement to enhance athletic performance. Additionally, it has applications in the food and pharmaceutical industries as a precursor for the synthesis of various compounds .
作用機序
The mechanism of action of d-aspartate monohydrate involves its interaction with specific molecular targets and pathways. It is known to modulate the release of neurotransmitters such as dopamine and serotonin by acting on their transporters. This compound also influences the synthesis and secretion of hormones like testosterone and luteinizing hormone by acting on the hypothalamus and pituitary gland. These interactions are mediated through various signaling pathways, including the activation of specific receptors and enzymes .
類似化合物との比較
Similar Compounds: Similar compounds to d-aspartate monohydrate include l-aspartic acid, l-glutamic acid, and d-glutamic acid. These compounds share structural similarities and participate in similar biochemical pathways.
Uniqueness: this compound is unique due to its specific role in modulating neurotransmitter release and hormone synthesis. Unlike l-aspartic acid, which is primarily involved in protein synthesis, this compound has distinct functions in the central nervous system and endocrine system. Its ability to influence reproductive functions and enhance athletic performance sets it apart from other amino acids .
特性
分子式 |
C4H9NO5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC名 |
(2R)-2-aminobutanedioic acid;hydrate |
InChI |
InChI=1S/C4H7NO4.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H2/t2-;/m1./s1 |
InChIキー |
LBXRPPWPQUZKBO-HSHFZTNMSA-N |
異性体SMILES |
C([C@H](C(=O)O)N)C(=O)O.O |
正規SMILES |
C(C(C(=O)O)N)C(=O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium (2S,5R,6R)-6-(2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B13397340.png)
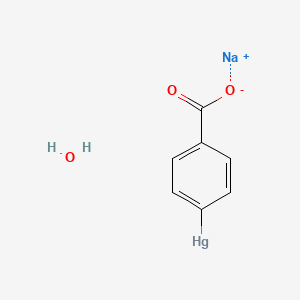
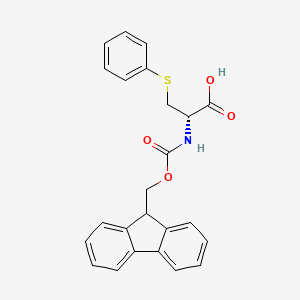
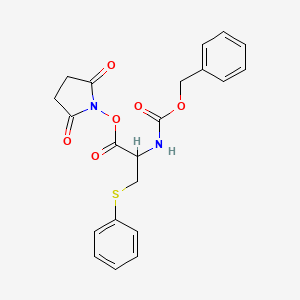
![[(1S,2S,4R,6S,8S,11R,12S,14S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B13397355.png)
![[6-[2-Butyl-3-[[4-[2-(5,6-dinitrooxyhexanoyloxy)ethylcarbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enyl] 5,6-dinitrooxyhexanoate;4-nitrooxybutyl 6-[2-butyl-3-[[4-[[2-(4-nitrooxybutoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;5-nitrooxyhexyl 6-[2-butyl-3-[[4-[[2-(5-nitrooxyhexoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;[4-(nitrooxymethyl)phenyl]methyl 6-[2-butyl-3-[[4-[[2-[[4-(nitrooxymethyl)phenyl]methoxy]-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate](/img/structure/B13397358.png)
![(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B13397366.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine](/img/structure/B13397374.png)
![sodium;2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate](/img/structure/B13397377.png)
![1-[2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397394.png)
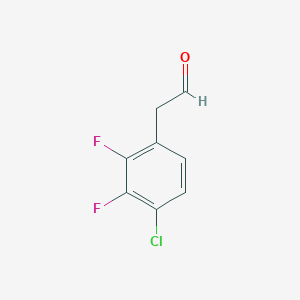
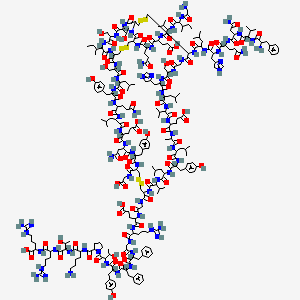

![1-[2,6-dihydroxy-3-(7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl)-4-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13397415.png)
